N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine
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Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using water as a solvent or employing recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism by which N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can disrupt metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Thiazole: Shares the thiazole ring but lacks the imidazole component.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.
Uniqueness
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine is unique due to its combined imidazole and thiazole rings, which provide a versatile platform for chemical modifications and biological interactions. This dual-ring structure enhances its potential in various applications compared to simpler analogs .
Properties
CAS No. |
88964-04-9 |
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Molecular Formula |
C7H10N4S |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N4S/c1-5-4-12-7(10-5)11-6-8-2-3-9-6/h4H,2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
IYFXPCDDTKJSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC2=NCCN2 |
Origin of Product |
United States |
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